5-(2-Chlorophenyl)pyrimidin-2-ol
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Overview
Description
5-(2-Chlorophenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorophenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a three-carbon compound and an amidine structure in the presence of a base such as sodium hydroxide or ethoxide . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-(2-Chlorophenyl)pyrimidin-2-one.
Reduction: Formation of 5-phenylpyrimidin-2-ol.
Substitution: Formation of 5-(2-substituted phenyl)pyrimidin-2-ol derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: Similar structure but with different substituents at the 4-position.
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
5-(2-Chlorophenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
75175-35-8 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChI Key |
JIFHLLWARYNFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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